Rabacfosadine Succinate
Overview
Description
Rabacfosadine succinate, marketed under the brand name Tanovea, is a guanine nucleotide analog used primarily for the treatment of lymphoma in dogs. Developed by Gilead Sciences, it is known for its unique mechanism of action as a chain-terminating inhibitor of major deoxyribonucleic acid (DNA) polymerases . This compound has shown significant efficacy in inhibiting DNA synthesis, leading to S phase arrest and induction of apoptosis in cancerous cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rabacfosadine succinate is synthesized through a series of chemical reactions involving the formation of an acyclic nucleotide phosphonate.
Industrial Production Methods: In industrial settings, this compound is produced as a sterile, lyophilized powder. The compound is reconstituted with 0.9% sodium chloride injection before administration. The production process involves strict aseptic techniques to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Rabacfosadine succinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various metabolites.
Reduction: Reduction reactions can modify the guanine base, altering its activity.
Substitution: Substitution reactions can occur at the phosphonate moiety, leading to different analogs.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various phosphorylated and deaminated derivatives of rabacfosadine, each with distinct biological activities .
Scientific Research Applications
Rabacfosadine succinate has a wide range of scientific research applications:
Mechanism of Action
Rabacfosadine succinate exerts its effects by inhibiting DNA polymerases α, δ, and ε. This inhibition leads to the arrest of DNA synthesis, causing S phase arrest and subsequent apoptosis of cancerous cells. The compound preferentially targets lymphoid cells, where it is converted to its active metabolite, which then incorporates into the DNA chain, terminating its elongation .
Comparison with Similar Compounds
9-(2-Phosphonylmethoxyethyl)guanine (PMEG): A nucleotide analog with similar antineoplastic activity.
Acyclovir: An antiviral compound with a similar guanine base structure.
Ganciclovir: Another antiviral agent with structural similarities to rabacfosadine.
Uniqueness: Rabacfosadine succinate is unique due to its double prodrug nature, which allows it to selectively accumulate in lymphoid tissues, reducing off-target toxicity. Its ability to inhibit multiple DNA polymerases makes it a potent antineoplastic agent with a broad spectrum of activity .
Properties
CAS No. |
1431856-99-3 |
---|---|
Molecular Formula |
C25H41N8O10P |
Molecular Weight |
644.6 g/mol |
IUPAC Name |
butanedioic acid;ethyl (2S)-2-[[2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethyl-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]phosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H35N8O6P.C4H6O4/c1-5-34-19(30)13(3)27-36(32,28-14(4)20(31)35-6-2)12-33-10-9-29-11-23-16-17(24-15-7-8-15)25-21(22)26-18(16)29;5-3(6)1-2-4(7)8/h11,13-15H,5-10,12H2,1-4H3,(H2,27,28,32)(H3,22,24,25,26);1-2H2,(H,5,6)(H,7,8)/t13-,14-;/m0./s1 |
InChI Key |
XLBDQSJWTNREFA-IODNYQNNSA-N |
SMILES |
CCOC(=O)C(C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)NC(C)C(=O)OCC.C(CC(=O)O)C(=O)O |
Isomeric SMILES |
CCOC(=O)[C@H](C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)N[C@@H](C)C(=O)OCC.C(CC(=O)O)C(=O)O |
Canonical SMILES |
CCOC(=O)C(C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)NC(C)C(=O)OCC.C(CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rabacfosadine succinate; VDC-1101 succinate; VDC 1101 succinate VDC1101 succinate; GS-9219-01; GS-9219 succinate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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